molecular formula C37H66O6 B1234504 Gigantrionenin

Gigantrionenin

Cat. No. B1234504
M. Wt: 606.9 g/mol
InChI Key: HASWAOYLTAODRS-VKJZEEHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gigantrionenin is a member of the class of oxolanes that is tetrahydrofuran substituted by a 7-[5-methyl-2-oxo-2,5-dihydrofuran-3-yl]heptyl at position 2 and a 1,4,5-trihydroxyhenicos-8-en-1-yl group at position 5. Isolated from Goniothalamus giganteus, it exhibits cytotoxic activity. It has a role as an antineoplastic agent and a plant metabolite. It is a butenolide, a member of oxolanes, a polyketide, a secondary alcohol and a triol.

Scientific Research Applications

Biomimetic Synthesis of Gigantrionenin

Acetogenins like Gigantrionenin, derived from the Annonaceae family, have gained interest due to their extensive biological activities. They are mainly characterized by one to three tetrahydrofuran rings centrally located in a long hydrocarbon chain that ends in a butenolide moiety. The study by Orru et al. (2003) outlines the results leading to the first asymmetric total synthesis of cis-Gigantrionenin. Crucial to this process were enzyme-catalyzed epoxide hydrolysis and an enzyme-triggered double cyclization, granting stereoselective access to essential chiral building blocks (Orru et al., 2003).

Advancements in Related Scientific Fields

Other studies, while not directly related to Gigantrionenin, focus on various scientific applications and advancements which might indirectly contribute to its research applications. For instance:

  • "Large and Linked in Scientific Publishing" by Goodman et al. (2012) discusses GigaScience, a journal promoting data release, use, and reuse, improving reproducibility of results, and linking analyses directly to their data, which could be beneficial for sharing research on Gigantrionenin (Goodman, Edmunds, & Basford, 2012).
  • "Advancing Genomics through the Global Invertebrate Genomics Alliance (GIGA)" by Voolstra et al. (2017) outlines the progress and future prospects in invertebrate genomics, potentially offering insights into new research methodologies that could be applicable to Gigantrionenin research (Voolstra et al., 2017).

properties

Product Name

Gigantrionenin

Molecular Formula

C37H66O6

Molecular Weight

606.9 g/mol

IUPAC Name

(2S)-2-methyl-4-[7-[(2R,5S)-5-[(Z,1S,4R,5R)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2H-furan-5-one

InChI

InChI=1S/C37H66O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-33(38)34(39)26-27-35(40)36-28-25-32(43-36)23-20-17-15-16-19-22-31-29-30(2)42-37(31)41/h14,18,29-30,32-36,38-40H,3-13,15-17,19-28H2,1-2H3/b18-14-/t30-,32+,33+,34+,35-,36-/m0/s1

InChI Key

HASWAOYLTAODRS-VKJZEEHVSA-N

Isomeric SMILES

CCCCCCCCCCCC/C=C\CC[C@H]([C@@H](CC[C@@H]([C@@H]1CC[C@H](O1)CCCCCCCC2=C[C@@H](OC2=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCCCC=CCCC(C(CCC(C1CCC(O1)CCCCCCCC2=CC(OC2=O)C)O)O)O

synonyms

gigantetronenin
gigantrionenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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